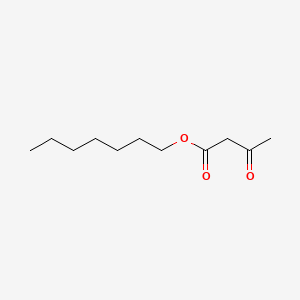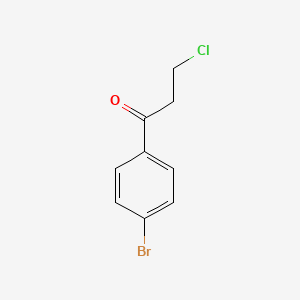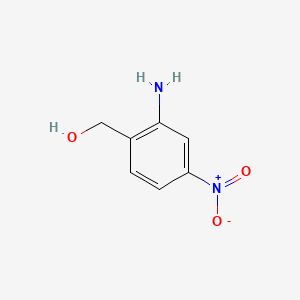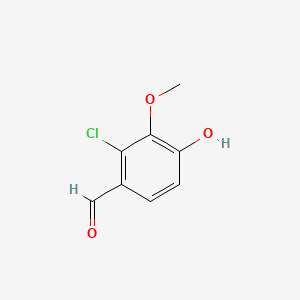
4-benzoyloxybenzoic acid
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
It is known that the compound can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It has been used in the preparation of other compounds, suggesting that it may play a role in various biochemical reactions .
Biochemische Analyse
Biochemical Properties
4-(Benzoyloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been studied extensively, revealing its potential as an anti-inflammatory agent . Additionally, 4-(Benzoyloxy)benzoic acid can bind to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and metabolic flux.
Cellular Effects
The effects of 4-(Benzoyloxy)benzoic acid on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting the production of key proteins involved in cellular metabolism and function. Furthermore, 4-(Benzoyloxy)benzoic acid has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 4-(Benzoyloxy)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, 4-(Benzoyloxy)benzoic acid can modulate gene expression by binding to transcription factors and influencing their activity, thereby regulating the expression of target genes involved in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Benzoyloxy)benzoic acid in laboratory settings have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that 4-(Benzoyloxy)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 4-(Benzoyloxy)benzoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy.
Metabolic Pathways
4-(Benzoyloxy)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of 4-(Benzoyloxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of 4-(Benzoyloxy)benzoic acid is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Benzoyloxy)benzoic acid is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization of 4-(Benzoyloxy)benzoic acid within subcellular compartments is crucial for understanding its mechanism of action and its role in regulating cellular processes.
Vorbereitungsmethoden
4-benzoyloxybenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid using benzyl bromide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to promote the formation of the desired product .
Analyse Chemischer Reaktionen
4-benzoyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-benzoyloxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
4-benzoyloxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.
4-Benzoylbenzoic acid: Contains a benzoyl group instead of a benzyloxy group, affecting its reactivity and applications.
4-Bromobenzoic acid: Contains a bromine atom, making it more reactive in substitution reactions
Eigenschaften
IUPAC Name |
4-benzoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANAAHOQVMJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067396 | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28547-23-1 | |
| Record name | 4-(Benzoyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the molecular structure of 4-benzoyloxybenzoic acid in relation to its liquid crystalline properties?
A: this compound (BBA) exhibits liquid crystalline properties due to its molecular shape and ability to form dimers. The molecule has a rod-like structure with a calculated axial ratio (length to diameter) of 5.8 []. This rod-like shape, combined with its ability to form hydrogen-bonded dimers [], promotes the ordered arrangement characteristic of liquid crystal phases.
Q2: How does the presence of 4-acetoxybenzoic acid influence the thermal behavior of this compound?
A: The binary phase diagram of this compound and 4-acetoxybenzoic acid reveals an eutectic point at 175°C []. This indicates that mixtures of these two compounds will melt at a lower temperature than either pure compound. This has implications for processing and potential applications where a lower melting point is desirable.
Q3: Beyond its liquid crystalline properties, what other applications have been explored for this compound?
A: this compound has been investigated as a building block for mesogen-linked cellulose acetates []. These modified cellulose materials exhibited cholesteric lyotropic phases in dichloroacetic acid, opening possibilities for applications in areas like optical films and sensors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














